ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate
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Description
Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C24H22FN3O4 and its molecular weight is 435.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 435.15943435 g/mol and the complexity rating of the compound is 865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-[(pyridin-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological activity, and mechanisms of action based on recent research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions that incorporate various heterocycles and functional groups. The synthetic pathway often utilizes methods such as:
- Condensation Reactions : To form the pyrano[3,2-c]pyridine structure.
- Substitution Reactions : For the introduction of the 2-fluorophenyl group.
These methods are crucial for achieving the desired pharmacophore that exhibits specific biological activities.
2.1 Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 (TNBC) | 27.6 | Induces apoptosis and cell cycle arrest |
MCF-7 (ER+) | 23.2 | Apoptosis via mitochondrial pathways |
A549 (Lung Cancer) | 35.0 | Inhibition of tubulin polymerization |
The compound shows selective cytotoxicity against tumor cells while sparing non-tumorigenic cells, which is a significant advantage in cancer therapeutics .
The mechanisms underlying the biological activity of this compound include:
- Induction of Apoptosis : Flow cytometry analysis indicates an increase in G0/G1 phase arrest and a decrease in S phase cells upon treatment with the compound, suggesting it effectively triggers apoptotic pathways in cancer cells .
- Inhibition of Cell Proliferation : The compound has been shown to significantly reduce cell viability and proliferation rates in treated cell lines compared to controls.
- Autophagy Regulation : Studies suggest that while the compound does not induce significant autophagic cell death, it may inhibit autophagic processes that could otherwise contribute to cell survival under stress conditions .
3.1 Case Study: Triple-Negative Breast Cancer (TNBC)
In a study focusing on TNBC models (MDA-MB-231 and MDA-MB-468), the compound exhibited notable growth inhibition with an IC50 value of approximately 27.6 µM. The study utilized a combination of assays including sulforhodamine B for cell viability and flow cytometry for cell cycle analysis to assess the compound's efficacy and mechanism .
3.2 Comparative Study on Structural Analogues
Comparative research involving structurally related compounds revealed that modifications to the pyridine ring significantly influenced biological activity. For instance, derivatives with electron-withdrawing groups demonstrated enhanced cytotoxicity against breast cancer cell lines compared to their counterparts with electron-donating groups .
4. Conclusion
This compound represents a promising candidate in cancer therapy due to its potent antitumor activity and favorable selectivity towards malignant cells. Ongoing research is essential to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy.
Properties
IUPAC Name |
ethyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-3-31-24(30)21-19(16-9-4-5-10-17(16)25)20-18(32-22(21)26)12-14(2)28(23(20)29)13-15-8-6-7-11-27-15/h4-12,19H,3,13,26H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCJMNSVYCDIBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3F)C(=O)N(C(=C2)C)CC4=CC=CC=N4)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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